molecular formula C22H49N3O2 B12673243 N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate CAS No. 93839-38-4

N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate

Cat. No.: B12673243
CAS No.: 93839-38-4
M. Wt: 387.6 g/mol
InChI Key: BOOBJJPWEQETHY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate (CAS 93839-42-0) is a cationic surfactant and organic salt derived from ethylenediamine. Its molecular formula is C₃₀H₆₅N₃O₂, with a molecular weight of 499.856 g/mol . The structure consists of an ethylenediamine backbone substituted with two octyl groups (at the N and N' positions) and a 2-aminoethyl group. The acetate counterion balances the positive charge on the nitrogen atoms.

Applications This compound is primarily used in the pharmaceutical industry as a raw material for drug formulation, leveraging its surfactant properties to enhance solubility or stability .

Properties

CAS No.

93839-38-4

Molecular Formula

C22H49N3O2

Molecular Weight

387.6 g/mol

IUPAC Name

acetic acid;N'-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C20H45N3.C2H4O2/c1-3-5-7-9-11-13-16-22-17-20-23(19-15-21)18-14-12-10-8-6-4-2;1-2(3)4/h22H,3-21H2,1-2H3;1H3,(H,3,4)

InChI Key

BOOBJJPWEQETHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCN(CCCCCCCC)CCN.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate typically involves the reaction of ethylenediamine with octyl halides under basic conditions to form N,N’-dioctylethylenediamine. This intermediate is then reacted with 2-chloroethylamine to introduce the aminoethyl group. Finally, the acetate salt is formed by reacting the resulting compound with acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Reaction of Ethylenediamine with Octyl Halides: This step is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Introduction of the Aminoethyl Group: The intermediate N,N’-dioctylethylenediamine is reacted with 2-chloroethylamine under controlled conditions to ensure the selective formation of the desired product.

    Formation of the Acetate Salt: The final step involves the reaction of the product with acetic acid to form the acetate salt, which is then purified and isolated.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate involves its interaction with molecular targets such as metal ions or biomolecules. The amino groups can form coordination bonds with metal ions, while the long octyl chains provide hydrophobic interactions. This dual functionality allows the compound to act as a versatile ligand or surfactant.

Comparison with Similar Compounds

Structural and Functional Analogues

The following ethylenediamine derivatives are structurally or functionally related:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Counterion Primary Applications
N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate 93839-42-0 C₃₀H₆₅N₃O₂ 499.856 Two octyl, one 2-aminoethyl Acetate (1:1) Pharmaceuticals, surfactants
N,N'-Dibenzylethylenediamine diacetate 122-75-8 C₂₂H₂₈N₂O₄ 384.47 Two benzyl Diacetate (1:2) Antibiotic formulations (e.g., benzathine penicillin)
Ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA) 60-00-4 C₁₀H₁₆N₂O₈ 292.24 Four acetic acid groups None (free acid) Metal chelation, biochemistry
Ethylene glycol-bis(2-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) 67-42-5 C₁₄H₂₄N₂O₁₀ 380.35 Four acetic acid, ethylene glycol None (free acid) Selective calcium chelation
N,N'-Diacetylethylenediamine 140-50-1 C₆H₁₂N₂O₂ 144.17 Two acetyl None Polymer synthesis, crosslinking

Key Differences and Research Findings

Surfactant Properties
  • This compound: The long octyl chains confer lipophilicity, making it effective in stabilizing hydrophobic drug compounds. Its gemini-like structure (two alkyl chains and a spacer) enhances micelle formation .
  • N,N'-Dibenzylethylenediamine diacetate : Benzyl groups provide moderate hydrophobicity but are less effective as surfactants. Its primary role is as a counterion in antibiotics to prolong drug release .
Metal Chelation
  • EDTA and EGTA : These are specialized for metal ion coordination. EDTA binds divalent cations (e.g., Ca²⁺, Mg²⁺) indiscriminately, while EGTA has higher selectivity for Ca²⁺ over Mg²⁺ .
Pharmaceutical Utility
  • This compound: Used in drug delivery systems to improve bioavailability of poorly soluble drugs. Its structure allows for pH-dependent solubility, aiding targeted release .
  • N,N'-Dibenzylethylenediamine diacetate : Critical in formulating long-acting antibiotics (e.g., benzathine penicillin), where it forms stable, insoluble salts with active ingredients .
Solubility and Stability
  • EDTA/EGTA : Highly water-soluble due to multiple carboxylic acid groups, ideal for aqueous solutions in lab protocols .
  • This compound: Limited water solubility; typically dissolved in organic solvents like ethyl acetate or dichloromethane .

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